molecular formula C29H23NO6 B15023012 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023012
M. Wt: 481.5 g/mol
InChI Key: HRGYJYPLHGQFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This molecule features a bicyclic chromeno[2,3-c]pyrrole core fused with a 1,3-benzodioxole moiety and substituted with a propenyloxy group at the 1-phenyl position (Fig. 1). Its molecular formula is C₂₇H₂₁NO₆, with an average molecular mass of 455.466 g/mol and a monoisotopic mass of 455.136887 g/mol .

The chromeno[2,3-c]pyrrole scaffold is rare in natural products but has garnered attention due to its bioactivity, including antioxidant properties and glucokinase activation . Synthetic routes for this class of compounds typically involve multicomponent reactions (MCRs) or acid-catalyzed cyclizations, emphasizing step economy and high functional group tolerance .

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H23NO6/c1-3-11-33-20-6-4-5-19(14-20)26-25-27(31)21-12-17(2)7-9-22(21)36-28(25)29(32)30(26)15-18-8-10-23-24(13-18)35-16-34-23/h3-10,12-14,26H,1,11,15-16H2,2H3

InChI Key

HRGYJYPLHGQFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=CC=C6)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole moiety, followed by the formation of the chromeno and pyrrole rings through cyclization reactions. Key reagents used in these steps include chloromethylation agents, nitriles, and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The chromeno[2,3-c]pyrrole-3,9-dione framework allows for extensive substitution at the 1-aryl and 2-alkyl positions. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound 1-(3-Propenyloxyphenyl), 2-(1,3-Benzodioxol-5-ylmethyl), 7-methyl 455.466 Antioxidant ; Potential kinase modulation (inferred from structural analogs )
1-(3-Methoxyphenyl)-2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl analog 1-(3-Methoxyphenyl), 2-(1,3-Benzodioxol-5-ylmethyl), 7-methyl 455.466 Not explicitly reported; methoxy group may improve solubility
2-Phenyl-1-aryl derivatives (e.g., 1-phenyl-2-methyl) 1-Aryl (e.g., phenyl), 2-alkyl (e.g., methyl) ~350–400 Glucokinase activation ; Antioxidant
Spiro derivatives with indoline-2',3,9-triones Spiro-fused indoline moiety at C1 ~500–550 Enhanced solubility; unexplored bioactivity

Key Observations :

  • Propenyloxy vs. Methoxy : The propenyloxy group in the target compound introduces an allyl ether, which may confer metabolic instability compared to the methoxy analog . However, this group could enable covalent interactions with cysteine residues in enzymes, a feature absent in methoxy-substituted analogs.
  • Benzodioxole vs.
Pharmacological and Physicochemical Properties
  • Solubility : The target compound’s benzodioxole and propenyloxy groups may reduce aqueous solubility compared to simpler analogs (e.g., 2-methyl-1-phenyl derivatives) . Methoxy-substituted analogs exhibit higher solubility (logP ~3.5 vs. ~4.2 for the target compound) .
  • Enzyme Inhibition: While direct data on the target compound are lacking, structurally related chromeno[2,3-c]pyrroles inhibit autotaxin (ATX) with IC₅₀ values <1 µM in fluorogenic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.